molecular formula C23H24N2O2 B2612915 4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 1286720-28-2

4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2612915
CAS No.: 1286720-28-2
M. Wt: 360.457
InChI Key: PSANBRBNNXMNCZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C23H24N2O2 and a molecular weight of 360.457. This compound belongs to the class of benzamides and is characterized by the presence of an ethoxy group, a phenethyl group, and a pyridin-2-ylmethyl group attached to a benzamide core.

Preparation Methods

The synthesis of 4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide typically involves the condensation of 4-ethoxybenzoic acid with phenethylamine and pyridin-2-ylmethylamine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols under appropriate conditions.

Scientific Research Applications

4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit mitogen-activated protein kinase 14 (MAPK14), which plays a crucial role in cellular responses to stress and inflammation . By inhibiting this kinase, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

4-ethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzamide derivatives, such as:

    4-phenoxy-N-(pyridin-2-ylmethyl)benzamide: This compound has a phenoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and have different substituents on the benzamide core, leading to variations in their biological activities.

Properties

IUPAC Name

4-ethoxy-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-2-27-22-13-11-20(12-14-22)23(26)25(18-21-10-6-7-16-24-21)17-15-19-8-4-3-5-9-19/h3-14,16H,2,15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSANBRBNNXMNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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